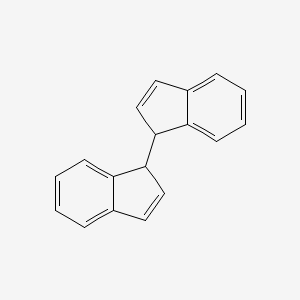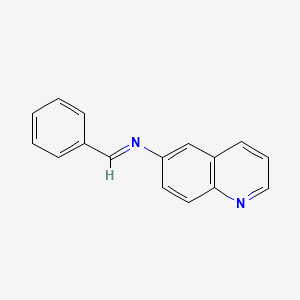![molecular formula C12H12N2O3 B11875666 1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)
1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione is a spirocyclic compound that features a unique structure combining morpholine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione typically involves multi-step reactions. One common method includes the reaction of morpholine with quinoline derivatives under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions: 1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated spirocyclic compounds.
Scientific Research Applications
1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as photochromic or fluorescent materials.
Mechanism of Action
The mechanism of action of 1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
- Spiro[indoline-2,3’-quinoline]-2’,3(4’H)-dione
- Spiro[indoline-2,3’-pyrano[3,2-h]quinoline]-2’,3(4’H)-dione
- Spiro[indoline-2,3’-quinoxaline]-2’,3(4’H)-dione
Uniqueness: 1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione is unique due to its combination of morpholine and quinoline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
spiro[1,4-dihydroquinoline-3,2'-morpholine]-2,3'-dione |
InChI |
InChI=1S/C12H12N2O3/c15-10-12(17-6-5-13-10)7-8-3-1-2-4-9(8)14-11(12)16/h1-4H,5-7H2,(H,13,15)(H,14,16) |
InChI Key |
CHVZCUDDMHOTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC3=CC=CC=C3NC2=O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)

![6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11875620.png)



![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)
![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)



